molecular formula C9H14O3 B2927097 1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid CAS No. 1447944-17-3

1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid

Cat. No. B2927097
CAS RN: 1447944-17-3
M. Wt: 170.208
InChI Key: SRYVPEYICKYUPP-UHFFFAOYSA-N
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Description

“1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C9H14O3 . It is primarily used as an intermediate in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of “1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid” involves several steps. In dry reaction flasks, N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide is added along with tetrahydrofuran. The mixture is immersed in a cold well at -60 degrees Celsius, and methylmagnesium bromide is added via a syringe. The temperature of the cold well is raised to 0 degrees Celsius over 6 hours. The reaction mixture is then diluted with water and ethyl acetate and stirred vigorously for 10 minutes .


Molecular Structure Analysis

The molecular structure of “1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid” contains a total of 27 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .


Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl in “1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid” can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl can be reduced to a hydroxyl group by appropriate reducing agents .


Physical And Chemical Properties Analysis

The molecular weight of “1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid” is 170.21 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Future Directions

The future directions of “1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid” could involve its use in the synthesis of more complex organic compounds or potential drugs. Its role as an intermediate in organic synthesis and medicinal chemistry suggests it may have applications in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

One of the search results mentions that Acid Phosphatase (APase) non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate

Mode of Action

It is suggested that apase non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid

Biochemical Pathways

Given the potential interaction with apase, it is possible that the compound could affect pathways involving the hydrolysis of monoesters and anhydrides of phosphoric acid . The downstream effects of this interaction would likely involve changes in the levels of inorganic phosphate, which could have various impacts depending on the specific cellular context.

Result of Action

If the compound does indeed interact with apase and participate in the hydrolysis of monoesters and anhydrides of phosphoric acid, this could result in the production of inorganic phosphate . The effects of this would depend on the specific cellular context.

properties

IUPAC Name

1-(oxan-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)9(3-4-9)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYVPEYICKYUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1447944-17-3
Record name 1-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid
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